5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted at the 2-position with a furan ring bearing a 4-chlorophenoxymethyl group and at the 5-position with a benzylamino group. Structurally, it combines aromatic, heterocyclic, and polar motifs, making it a candidate for exploring biological targets such as fatty acid-binding proteins (FABPs), as suggested by analogs with similar scaffolds .
Key structural attributes include:
- 4-Chlorophenoxymethyl-furan: Introduces steric bulk and electron-withdrawing effects via the chlorine atom.
- Oxazole-nitril framework: Common in bioactive molecules due to its stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
5-(benzylamino)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-6-8-17(9-7-16)27-14-18-10-11-20(28-18)22-26-19(12-24)21(29-22)25-13-15-4-2-1-3-5-15/h1-11,25H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZCWWUOWVZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with suitable reagents to form the benzylamino intermediate.
Synthesis of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with appropriate reagents to form the chlorophenoxy intermediate.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving the intermediates prepared in the previous steps.
Final Coupling Reaction: The final step involves coupling the benzylamino and chlorophenoxy intermediates with the oxazole ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as a pharmacophore in drug design. Its structural components suggest various biological activities:
-
Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazole compounds can exhibit significant antimicrobial properties. For instance, testing against various bacteria has shown promising results:
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Compound A Bacillus subtilis 10 Compound B Escherichia coli 25 Compound C Candida albicans 15 - Enzyme Inhibition : The compound's interaction with specific enzymes can lead to modulation of their activity, making it a candidate for further research into enzyme inhibitors.
- Cancer Research : The ability to target specific cellular pathways suggests potential applications in cancer therapeutics, where the modulation of signaling pathways is crucial.
Biological Studies
In biological assays, the compound is used to investigate its effects on cellular processes. Its interactions with cellular receptors can provide insights into signal transduction mechanisms.
Materials Science
The unique structure of 5-(Benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile makes it a candidate for developing novel materials with specific electronic or optical properties. Research in this area focuses on synthesizing materials that can be utilized in electronic devices or photonic applications.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study conducted on various oxazole derivatives demonstrated that modifications in the chlorophenoxy group significantly influenced antimicrobial potency. The results indicated that the presence of halogen substituents could enhance biological activity, providing a pathway for further development of effective antimicrobial agents. -
Cancer Cell Line Studies :
Research involving human cancer cell lines showed that the compound could inhibit cell proliferation through apoptosis induction. This finding suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo. -
Material Properties Investigation :
The compound's optical properties were assessed for potential applications in organic light-emitting diodes (OLEDs). Preliminary results indicated favorable charge transport characteristics, suggesting its viability as a component in advanced electronic materials.
Mechanism of Action
The mechanism of action of 5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Amino Group Modifications
- Benzylamino (Target, D301-0266, ): Enhances lipophilicity and aromatic interactions. The target compound’s benzyl group may improve membrane permeability compared to D301-0147’s cyclohexylamino group, which increases logP (5.47) but reduces solubility .
Furan Side Chain Variations
- 4-Chlorophenoxymethyl (Target, D301-0147): Chlorine’s electron-withdrawing effect may stabilize charge interactions in binding pockets. D301-0147’s identical side chain but cyclohexylamino group highlights the amino substituent’s role in modulating logP .
Core Structure Simplifications
Research Findings and Implications
Design Considerations
- Electron-Withdrawing Groups : Chlorine (target) and fluorine () may fine-tune electronic properties for optimal target engagement.
- Solubility-Lipophilicity Balance: The target compound’s benzylamino group and 4-chlorophenoxy side chain may strike a balance between logP (~5.2) and solubility, though experimental validation is needed.
Biological Activity
5-(Benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxazole derivatives and features a unique structure characterized by:
- Benzylamino group
- Furan ring
- Oxazole ring
- Chlorophenoxy substitution
This structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of signal transduction pathways.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| This compound | 20 | 17 |
| Amoxicillin | 30 | 27 |
This table illustrates the compound's efficacy compared to standard antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against A431 and Jurkat cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .
Case Studies
- Antibacterial Efficacy : A study conducted by Chilumula et al. evaluated the antibacterial activity of various oxazole derivatives, including our compound of interest. Results indicated that it exhibited superior activity against resistant strains compared to traditional antibiotics .
- Anticancer Mechanisms : Research published in MDPI highlighted the interaction mechanisms of oxazole derivatives with cancer cell lines, demonstrating that specific substitutions significantly enhance their antiproliferative effects . The presence of chlorine in the phenyl ring was noted as a critical factor for increased activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
